Benzenecarboximidamide, 4-acetyl-
Description
Significance of Substituted Benzenecarboximidamides in Synthetic Chemistry
Substituted benzenecarboximidamides are a class of compounds that have garnered considerable interest in synthetic chemistry due to their versatile reactivity and potential applications. The imidamide functional group can participate in a variety of chemical transformations, making these compounds valuable intermediates in the synthesis of more complex molecules. For instance, they can be utilized in the construction of heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. The synthesis of substituted benzamides and benzimidazoles, which have shown anthelmintic and antimicrobial activities, highlights the utility of related structures in generating biologically relevant molecules. nih.gov Furthermore, the coordination chemistry of substituted benzamidrazones, which are structurally related to benzenecarboximidamides, demonstrates their ability to act as ligands for transition metals, leading to the formation of cyclometallated complexes. nih.gov This capacity for chelation and activation of C-H and N-H bonds opens avenues for their use in catalysis and materials science. nih.gov
Structural Context of the 4-Acetyl Moiety in Aromatic Imidamides
The presence of a 4-acetyl group significantly influences the electronic properties and reactivity of the benzenecarboximidamide scaffold. chemicalbook.comscbt.com The acetyl group, with its carbonyl functionality, is an electron-withdrawing group. masterorganicchemistry.com This property reduces the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic aromatic substitution reactions. masterorganicchemistry.com The acetyl group's ability to pull electron density from the ring can make such reactions slower compared to unsubstituted benzene (B151609). masterorganicchemistry.com
Overview of Research Trajectories for Aryl Imidamides
Research involving aryl imidamides and related structures is multifaceted, extending into various branches of chemistry. A significant area of investigation is their synthesis and the development of efficient synthetic methodologies. nih.govnih.gov This includes exploring different reaction pathways, such as the condensation of imidoyl chlorides with hydrazines to form tri-substituted benzamidrazones. nih.gov
Another important research trajectory is the exploration of their coordination chemistry. nih.gov The ability of the imidamide or amidrazone functionality to chelate with metal centers has led to the synthesis of novel organometallic complexes. nih.gov These studies are crucial for understanding the fundamental principles of ligand design and for developing new catalysts.
Furthermore, the synthesis of various substituted aromatic compounds, including those with acetyl and amino functionalities, is a continuous focus in organic synthesis. youtube.comyoutube.com The strategic placement and modification of substituents on an aromatic ring are key to creating molecules with desired properties for applications in pharmaceuticals and materials science. numberanalytics.com For example, the synthesis of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, a related compound, was undertaken for its potential use as a starting material in various other syntheses. researchgate.net The development of methods for synthesizing compounds like 4-(2-aminoethyl)benzsulfamide, which involves acetylation and other reactions, underscores the importance of these synthetic strategies in producing valuable chemical intermediates. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-5H,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEOHBWFPNQPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484802 | |
| Record name | BENZENECARBOXIMIDAMIDE, 4-ACETYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24723-05-5 | |
| Record name | BENZENECARBOXIMIDAMIDE, 4-ACETYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Benzenecarboximidamide, 4 Acetyl and Analogues
Strategic Approaches to Benzenecarboximidamide Core Synthesis
The formation of the benzenecarboximidamide (benzamidine) core is a critical step in the synthesis of the target compound. Various methods have been developed, ranging from classical approaches utilizing nitrile precursors to modern multi-component and catalytic strategies.
Synthesis from Aromatic Nitrile Precursors and Amine Reactants
A well-established and direct route to benzenecarboximidamides involves the reaction of aromatic nitriles with amine derivatives. One of the most common methods is the Pinner reaction, which proceeds through an imidate intermediate. In this two-step process, the nitrile is first treated with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imidate hydrochloride. This intermediate is then reacted with an amine to yield the desired amidine. For the synthesis of an unsubstituted benzenecarboximidamide core, ammonia (B1221849) would be used as the amine reactant.
A related and often higher-yielding approach involves the conversion of nitriles to amidoximes as precursors. Aromatic nitriles react with hydroxylamine (B1172632), often generated in situ from hydroxylamine hydrochloride and a base like sodium carbonate or triethylamine, to produce the corresponding N-hydroxy-benzenecarboximidamide (benzamidoxime). researchgate.net This reaction is typically performed in a protic solvent such as ethanol (B145695) or methanol, and heating can reduce the reaction time. researchgate.net The resulting amidoxime (B1450833) can then be reduced to the corresponding benzenecarboximidamide.
Another variation involves the use of thioamides, which can sometimes provide better yields than the corresponding nitriles. researchgate.net Thioamides react readily with hydroxylamine to form amidoximes, which can subsequently be converted to the imidamide.
Multi-Component Reaction Strategies for Imidamide Formation
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted imidamides in a single step, enhancing atom economy and reducing synthetic effort. msu.edu Several MCRs have been developed for the construction of the amidine framework, providing access to a wide diversity of structures.
One notable example is a metal-free, three-component reaction involving a ketone, an amine, and a sulfonyl azide (B81097) to produce N-sulfonyl amidines. nih.gov This reaction proceeds through the in-situ formation of an enamine from the ketone and amine, which then couples with the azide. nih.gov While this method yields N-sulfonylated products, the sulfonyl group can potentially be removed to afford the free imidamide.
Another versatile MCR is the iodine-catalyzed three-component coupling of aldehydes, amines, and isocyanides. msu.edu This reaction provides a straightforward route to α-amino amidines under mild conditions and with high atom economy. msu.edu Although this specific protocol leads to α-amino substituted amidines, the principle of MCRs highlights the potential for developing a direct route to benzenecarboximidamide derivatives by carefully selecting the appropriate starting materials.
The table below summarizes key features of selected multi-component reactions for imidamide synthesis.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
| Enamine-Azide Coupling | Ketone, Amine, Sulfonyl Azide | Metal-free, heat | N-Sulfonyl Amidine | nih.gov |
| Ugi-type Reaction | Aldehyde, Amine, Isocyanide | Iodine, room temperature | α-Amino Amidine | msu.edu |
| Azide-Enamine Cycloaddition | 4-Azido-quinolin-2-one, Cyclic Ketone, Cycloamine | Catalyst-free, heat | Quinoline-substituted Amidine | sigmaaldrich.com |
Catalytic Systems in the Synthesis of Amidoxime and Imidamide Derivatives
The use of catalysts can significantly improve the efficiency, selectivity, and environmental footprint of imidamide and amidoxime synthesis. Both metal-based and metal-free catalytic systems have been successfully employed.
For the synthesis of amidoxime derivatives, metal salt catalysts such as aluminum oxide and stannic oxide have been shown to be effective. chemsynthesis.com In the synthesis of O-alkylated amidoxime derivatives, these catalysts can facilitate the reaction between an amidoxime and an epoxide in the presence of an amine. chemsynthesis.com
In the conversion of oximes, which are structurally related to amidoximes, platinum supported on a ceria-zirconia solid solution has been utilized for the selective hydrogenation to either hydroxylamines or amines under mild conditions. chemicalbook.com This highlights the potential for catalytic reduction in the synthesis of imidamide precursors.
Silver catalysts have been employed in a one-pot, four-component reaction of terminal alkynes, trimethylsilyl (B98337) azide (TMSN₃), a sodium sulfinate, and a sulfonyl azide to generate amidines. google.com Furthermore, molecular iodine has proven to be an effective catalyst for the three-component synthesis of α-amino amidines, as mentioned previously. msu.edu
Boronic acids have also emerged as efficient catalysts for amidation reactions, which are mechanistically related to imidamide formation, particularly in the context of direct amide bond formation from carboxylic acids and amines. thermofisher.com These catalysts often operate under relatively mild conditions, sometimes requiring dehydrating agents to drive the reaction to completion. thermofisher.com
The following table provides an overview of various catalytic systems used in the synthesis of amidoxime and imidamide derivatives.
| Catalyst System | Reaction Type | Substrates | Product | Reference |
| Aluminum Oxide, Stannic Oxide | O-alkylation of amidoximes | Amidoxime, Epoxide, Amine | O-Alkylated Amidoxime | chemsynthesis.com |
| Pt/CeO₂-ZrO₂ | Hydrogenation of oximes | Oxime | Hydroxylamine or Amine | chemicalbook.com |
| Silver (Ag) | Multi-component reaction | Alkyne, TMSN₃, Sodium Sulfinate, Sulfonyl Azide | Amidine | google.com |
| Iodine (I₂) | Multi-component reaction | Aldehyde, Amine, Isocyanide | α-Amino Amidine | msu.edu |
| Boronic Acids | Amidation | Carboxylic Acid, Amine | Amide | thermofisher.com |
Directed Introduction and Functionalization of the 4-Acetyl Group
The introduction of the 4-acetyl group onto the benzenecarboximidamide scaffold can be achieved either by acylating a pre-formed ring system or by constructing the imidamide from a pre-acetylated precursor. The latter approach is often more feasible due to the directing effects of the substituents.
Acylation Methodologies in Benzenecarboximidamide Synthesis
Direct Friedel-Crafts acylation of benzenecarboximidamide to introduce the acetyl group at the 4-position is challenging. The imidamide group is a deactivating group for electrophilic aromatic substitution, making the aromatic ring less reactive. Furthermore, the basic nitrogen atoms of the imidamide can react with the Lewis acid catalyst, rendering it inactive. youtube.com
A more practical strategy involves the synthesis of a 4-acetylated precursor, which is then converted to the final product. A key intermediate for this approach is 4-acetylbenzonitrile (B130643). sigmaaldrich.com This compound can be synthesized through various methods, including the Friedel-Crafts acylation of benzonitrile. However, the cyano group is also deactivating, making this reaction difficult. A more common route is the acylation of a more activated benzene (B151609) derivative, followed by conversion of the other substituent to a cyano group, or starting from a p-substituted acetylbenzene derivative. For instance, 4-acetylbenzonitrile can be prepared from 4-ethynylbenzonitrile (B1307882) using a gold catalyst.
Once 4-acetylbenzonitrile is obtained, it can be converted to Benzenecarboximidamide, 4-acetyl- using the methods described in section 2.1.1, such as the Pinner reaction or through an amidoxime intermediate.
Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones. nih.gov The reaction typically employs an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). thermofisher.com In recent years, more environmentally friendly heterogeneous catalysts, such as zeolites, have been developed for acylation reactions. researchgate.net
Post-Synthetic Modifications of the 4-Acetyl Moiety
Once Benzenecarboximidamide, 4-acetyl- is synthesized, the 4-acetyl group offers a versatile handle for further functionalization, allowing for the creation of a library of analogues. The reactivity of the acetyl group is influenced by the electronic nature of the benzenecarboximidamide substituent.
Standard transformations of the ketone functionality can be applied. For example, the carbonyl group can be reduced to a secondary alcohol (e.g., using sodium borohydride) or completely reduced to an ethyl group (e.g., through Wolff-Kishner or Clemmensen reduction).
The methyl group of the acetyl moiety is also amenable to modification. It can undergo α-halogenation under appropriate conditions to introduce a bromine or chlorine atom, creating a reactive site for subsequent nucleophilic substitution reactions.
Innovative Synthetic Techniques
Recent advancements in synthetic organic chemistry have led to the development of novel methods for the preparation of benzenecarboximidamide derivatives. These techniques often focus on improving reaction efficiency, reducing environmental impact, and accessing a wider range of molecular diversity.
Microwave-Assisted Synthetic Protocols for Benzenecarboximidamide Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.inyoutube.com This technique utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, often leading to significantly reduced reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. rasayanjournal.co.inyoutube.comnih.govfrontiersin.org The ability of microwaves to interact directly with polar molecules in the reaction mixture results in efficient energy transfer and localized superheating, which can promote reactions that are sluggish or inefficient under traditional thermal conditions. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours rasayanjournal.co.in |
| Energy Consumption | High | Reduced frontiersin.org |
| Product Yield | Variable, often lower | Generally higher rasayanjournal.co.innih.gov |
| By-product Formation | Can be significant | Reduced nih.gov |
| Solvent Use | Often requires solvents | Can be performed solvent-free rasayanjournal.co.innih.gov |
This table provides a general comparison. Actual results may vary depending on the specific reaction.
Environmentally Benign Approaches in Imidamide Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of imidamide and related compounds, aiming to minimize the environmental impact of chemical processes. semanticscholar.org This involves the use of less hazardous reagents, renewable starting materials, and environmentally friendly reaction conditions. semanticscholar.orgnih.gov
One key area of focus is the replacement of traditional, often hazardous, solvents with greener alternatives. rsc.org For example, the use of sustainable ethereal solvents like 2-MeTHF or CPME has been explored for the synthesis of amidines and guanidines under ambient conditions. rsc.org Additionally, solvent-free reaction conditions, often coupled with microwave assistance, represent a significant step towards more sustainable synthesis. nih.govsemanticscholar.org
Catalysis plays a crucial role in the development of environmentally benign synthetic methods. The use of efficient and recyclable catalysts can significantly reduce waste and improve the atom economy of a reaction. For instance, copper-catalyzed protocols have been developed for the synthesis of amidines from nitriles and amines. mdpi.com Enzymatic methods, such as the use of Candida antarctica lipase (B570770) B, are also gaining traction for amide bond formation due to their high selectivity and mild reaction conditions. nih.gov
Furthermore, the development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, can streamline the synthesis and reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. frontiersin.org
Table 2: Examples of Green Chemistry Approaches in Amide/Imidamide Synthesis
| Approach | Description | Example | Reference |
|---|---|---|---|
| Green Solvents | Use of environmentally friendly solvents. | Synthesis of guanidines and amidines in 2-MeTHF or CPME. | rsc.org |
| Catalysis | Employing catalysts to improve efficiency and reduce waste. | Copper-catalyzed synthesis of N-substituted amidines. | mdpi.com |
| Enzymatic Synthesis | Using enzymes as biocatalysts for selective transformations. | Candida antarctica lipase B for amide bond formation. | nih.gov |
| Solvent-Free Synthesis | Conducting reactions without a solvent medium. | Boric acid catalyzed synthesis of amides from carboxylic acids and urea. | semanticscholar.org |
| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate reactions. | Direct amidation of carboxylic acids and amines. | nih.gov |
This table highlights selected examples and is not exhaustive of all green chemistry approaches.
Elucidation of Reaction Pathways and Mechanistic Investigations of Benzenecarboximidamide, 4 Acetyl
Fundamental Reaction Classes of Benzenecarboximidamides
Benzenecarboximidamides, also known as benzamidoximes, are a class of compounds characterized by the presence of an amino group and a hydroxylamino group attached to the same carbon atom of a benzene (B151609) ring. The fundamental reactivity of this moiety is centered around its nucleophilic character, primarily at the nitrogen atoms.
One of the most well-documented reactions of benzenecarboximidamides is their acylation. This reaction typically involves the treatment of the benzenecarboximidamide with an acylating agent, such as an acid chloride or anhydride (B1165640). The acylation can occur at either the amino or the hydroxylamino nitrogen, leading to the formation of N-acyl or O-acyl derivatives, respectively. The O-acylated product is often the key intermediate in the synthesis of various heterocyclic systems.
Intramolecular Cyclization Reactions of the Imidamide Moiety
The imidamide moiety of Benzenecarboximidamide, 4-acetyl- is a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. A prominent example is the formation of 1,2,4-oxadiazoles.
Formation of Heterocyclic Systems (e.g., 1,2,4-Oxadiazoles)
The synthesis of 1,2,4-oxadiazoles from benzenecarboximidamides is a widely employed transformation in medicinal chemistry. ijper.orgniscpr.res.inniscpr.res.innih.gov This process typically proceeds via a two-step sequence involving the initial acylation of the benzenecarboximidamide to form an O-acylamidoxime intermediate. Subsequent intramolecular cyclization of this intermediate, usually under basic or thermal conditions, leads to the formation of the 1,2,4-oxadiazole (B8745197) ring. ijper.orgniscpr.res.in
For Benzenecarboximidamide, 4-acetyl-, this reaction would involve its initial treatment with an acylating agent to form the corresponding O-acyl derivative. This intermediate would then undergo intramolecular cyclization to yield a 3-(4-acetylphenyl)-5-substituted-1,2,4-oxadiazole. The substituent at the 5-position of the oxadiazole ring is determined by the nature of the acylating agent used.
| Acylating Agent | Resulting 5-Substituent on 1,2,4-Oxadiazole |
| Acetic Anhydride | Methyl |
| Benzoyl Chloride | Phenyl |
| Ethyl Chloroformate | Ethoxy |
| Trifluoroacetic Anhydride | Trifluoromethyl |
Proposed Mechanistic Frameworks for Cyclization Pathways
The mechanism of the intramolecular cyclization of O-acylamidoximes to form 1,2,4-oxadiazoles has been the subject of several studies. ijper.orgniscpr.res.innih.gov A commonly proposed mechanism involves the deprotonation of the O-acylamidoxime by a base, followed by a nucleophilic attack of the resulting anion onto the carbonyl carbon of the acyl group. This leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to afford the stable 1,2,4-oxadiazole ring.
Alternatively, oxidative cyclization methods have been developed. For instance, the use of reagents like N-bromosuccinimide (NBS) can promote the cyclization of N-acyl amidines to 1,2,4-oxadiazoles via an oxidative N-O bond formation. ijper.org This process is thought to proceed through the formation of an N-bromo intermediate, which then undergoes intramolecular cyclization.
Reactivity Profiles of the 4-Acetyl Substituent
The 4-acetyl group on the benzene ring of Benzenecarboximidamide, 4-acetyl- provides another avenue for chemical modification. This ketone functionality can undergo a variety of reactions, including condensation and oxidation.
Condensation Reactions Involving the Acetyl Group
The acetyl group can participate in various condensation reactions, which are fundamental carbon-carbon bond-forming reactions. A notable example is the Claisen-Schmidt condensation, where an aldehyde or ketone with an α-hydrogen reacts with an aromatic aldehyde that lacks an α-hydrogen in the presence of a base to form a chalcone (B49325). In the case of Benzenecarboximidamide, 4-acetyl-, the acetyl group can react with various aromatic aldehydes to yield chalcone derivatives.
| Aromatic Aldehyde | Expected Chalcone Product |
| Benzaldehyde | 1-(4-(1H-imidazol-1-yl)phenyl)-3-phenylprop-2-en-1-one |
| 4-Chlorobenzaldehyde | 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one |
| 4-Methoxybenzaldehyde | 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| 4-Nitrobenzaldehyde | 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
Oxidative Transformations at the Acetyl Site
The acetyl group is susceptible to oxidation under various conditions. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the acetyl group to a carboxylic acid, which would transform Benzenecarboximidamide, 4-acetyl- into 4-carboxyphenyl-benzenecarboximidamide. niscpr.res.in
Furthermore, specific oxidation reactions can be employed to achieve different transformations. The Kornblum oxidation, for instance, provides a method for converting α-halo ketones to α-dicarbonyl compounds using dimethyl sulfoxide (B87167) (DMSO). niscpr.res.in While this would require prior halogenation of the acetyl group, it represents a potential pathway to synthesize α-ketoaldehyde derivatives.
Another relevant transformation is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones to the corresponding amides. niscpr.res.in This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. Applying this to Benzenecarboximidamide, 4-acetyl- could potentially yield a phenylacetamide derivative at the 4-position.
| Oxidation Reagent/Reaction | Potential Product |
| Potassium Permanganate | 4-Carboxyphenyl-benzenecarboximidamide |
| Kornblum Oxidation (after α-halogenation) | 2-Oxo-2-(4-(1H-imidazol-1-yl)phenyl)acetaldehyde |
| Willgerodt-Kindler Reaction | 2-Phenyl-N-(substituted)acetamide derivative |
Reductive Reactions of the Acetyl Group
The reduction of the acetyl group in 4-acetylbenzenecarboximidamide to form a secondary alcohol, 4-(1-hydroxyethyl)benzenecarboximidamide, is a key transformation. The presence of the amidine group, which can be sensitive to certain reducing agents, necessitates the use of chemoselective reduction methods.
Detailed research has explored various reducing agents and their efficacy in selectively reducing the ketone without affecting the amidine functionality. Common methods for the reduction of aryl ketones include catalytic hydrogenation and hydride transfer reactions.
Catalytic Hydrogenation:
Catalytic hydrogenation is a widely used method for the reduction of ketones. wikipedia.org In the context of 4-acetylbenzenecarboximidamide, this would involve the use of hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial to prevent the reduction of the aromatic ring or the amidine group.
Hydride Reductions:
Complex metal hydrides are powerful reducing agents capable of reducing ketones. However, their reactivity must be modulated to achieve selectivity. For instance, sodium borohydride (B1222165) (NaBH₄) is generally a mild reducing agent that is effective for the reduction of aldehydes and ketones. masterorganicchemistry.com Its selectivity for the carbonyl group in the presence of less reactive functional groups like amidines makes it a suitable candidate. rsc.org
More reactive hydride reagents, such as lithium aluminum hydride (LiAlH₄), are typically not suitable for the selective reduction of the acetyl group in 4-acetylbenzenecarboximidamide as they can also reduce the amidine group. organic-chemistry.org
The table below summarizes findings from studies on the selective reduction of ketones in molecules containing other reducible functional groups, providing a basis for predicting the behavior of 4-acetylbenzenecarboximidamide.
| Reducing Agent | Solvent | Temperature (°C) | Product | Observations |
| H₂, Pd/C | Ethanol (B145695) | 25 | 4-(1-hydroxyethyl)benzenecarboximidamide | Potential for over-reduction of the aromatic ring under harsh conditions. |
| NaBH₄ | Methanol | 0 - 25 | 4-(1-hydroxyethyl)benzenecarboximidamide | Generally chemoselective for the ketone over the amidine. |
| NaBH(OAc)₃ | 1,2-DCE | 25 | 4-(1-hydroxyethyl)benzenecarboximidamide | A milder and more selective reagent than NaBH₄, often used in reductive aminations. acs.orgorganic-chemistry.org |
| Ammonia (B1221849) Borane (H₃NBH₃) | Water | 25 | 4-(1-hydroxyethyl)benzenecarboximidamide | A non-toxic and environmentally benign reagent that shows high chemoselectivity for carbonyl compounds. rsc.org |
This table is a representation of typical conditions for selective ketone reductions and may require optimization for Benzenecarboximidamide, 4-acetyl-.
Regioselectivity and Stereoselectivity in Benzenecarboximidamide Reactions
The directing effects of the acetyl and carboximidamide groups on the benzene ring govern the regioselectivity of electrophilic aromatic substitution reactions. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the amidine group, while also electron-withdrawing, can exhibit different directing effects depending on the reaction conditions and the nature of the electrophile.
In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially substitute at the positions meta to the acetyl group. The directing influence of the amidine group can be complex. Under acidic conditions, the amidine group is protonated to form a positively charged amidinium ion, which is strongly deactivating and meta-directing.
Stereoselectivity in reactions involving 4-acetylbenzenecarboximidamide primarily relates to the reduction of the prochiral acetyl group to form a chiral secondary alcohol. The creation of a new stereocenter at the benzylic carbon means that enantioselective reduction methods can be employed to produce one enantiomer in excess.
Asymmetric reduction of ketones can be achieved using chiral catalysts or chiral reducing agents. For example, the use of a chiral transition metal catalyst, such as a ruthenium-BINAP system, in catalytic hydrogenation can lead to the formation of one enantiomer of 4-(1-hydroxyethyl)benzenecarboximidamide with high enantiomeric excess. wikipedia.org Similarly, chiral oxazaborolidine catalysts, as developed by Corey, Itsuno, and Bakshi (CBS reduction), are effective for the enantioselective reduction of aryl ketones with borane. wikipedia.org
The table below outlines potential stereoselective reductions of the acetyl group, drawing from established methods for asymmetric ketone reduction.
| Reaction Type | Catalyst/Reagent | Product Enantiomeric Excess (ee) | Key Features |
| Asymmetric Hydrogenation | (R)-Ru(BINAP)Cl₂ | >95% | High enantioselectivity for aryl ketones. |
| CBS Reduction | (S)-CBS catalyst, BH₃·SMe₂ | >90% | Predictable stereochemical outcome based on the catalyst enantiomer. |
| Transfer Hydrogenation | Chiral Rhodium or Iridium complexes with a hydrogen donor | Variable | Uses isopropanol (B130326) or formic acid as a source of hydrogen. wikipedia.org |
| Enzymatic Reduction | Ketoreductases (KREDs) | Often >99% | Highly specific and environmentally friendly. |
The enantiomeric excess values are typical for the specified methods and would need to be experimentally determined for Benzenecarboximidamide, 4-acetyl-.
Advanced Structural Elucidation and Spectroscopic Characterization of Benzenecarboximidamide, 4 Acetyl
Sophisticated Spectroscopic Methods for Molecular Structure Determination
Spectroscopic techniques are indispensable tools in modern chemistry, providing detailed information about the molecular structure, functional groups, and electronic properties of a compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.
For Benzenecarboximidamide, 4-acetyl-, the expected NMR spectra would reveal characteristic signals for the aromatic protons, the acetyl group, and the imidamide moiety. Based on data from analogous compounds such as 4-acetylbenzonitrile (B130643) and benzamide (B126), the predicted chemical shifts can be estimated. chemicalbook.comchemicalbook.comrsc.orghmdb.ca
¹H NMR Spectroscopy: In a typical deuterated solvent like DMSO-d₆, the aromatic protons are expected to appear as two doublets in the range of δ 7.5-8.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the methyl group in the acetyl moiety would likely present as a sharp singlet around δ 2.6 ppm. The protons of the imidamide group (-C(=NH)NH₂) are expected to show broad signals due to quadrupole effects and chemical exchange, likely in the region of δ 7.0-9.5 ppm. chemicalbook.comresearchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide further structural confirmation. The carbonyl carbon of the acetyl group is anticipated to resonate at a downfield chemical shift, typically around δ 197 ppm. The quaternary carbon of the imidamide group is expected in the range of δ 160-170 ppm. The aromatic carbons would display a set of signals between δ 125-140 ppm, with the carbon attached to the acetyl group and the carbon attached to the imidamide group showing distinct chemical shifts due to their electronic environments. The methyl carbon of the acetyl group would appear at a higher field, around δ 27 ppm. spectrabase.commdpi.comresearchgate.net
Predicted ¹H and ¹³C NMR Data for Benzenecarboximidamide, 4-acetyl-
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0-8.2 | d | Aromatic (2H, ortho to acetyl) |
| ¹H | ~7.8-8.0 | d | Aromatic (2H, ortho to imidamide) |
| ¹H | ~9.0-9.5 (broad) | s | -NH₂ (2H) |
| ¹H | ~7.0-7.5 (broad) | s | =NH (1H) |
| ¹H | ~2.6 | s | -COCH₃ (3H) |
| ¹³C | ~197 | s | C=O (acetyl) |
| ¹³C | ~165 | s | C=N (imidamide) |
| ¹³C | ~138 | s | Aromatic (C-acetyl) |
| ¹³C | ~135 | s | Aromatic (C-imidamide) |
| ¹³C | ~129 | s | Aromatic (CH) |
| ¹³C | ~128 | s | Aromatic (CH) |
| ¹³C | ~27 | s | -CH₃ (acetyl) |
Advanced Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
For Benzenecarboximidamide, 4-acetyl- (C₉H₁₀N₂O), the expected molecular weight is approximately 162.18 g/mol . In an HRMS analysis, the molecular ion peak [M+H]⁺ would be observed at m/z 163.0866. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information. Key fragment ions would likely result from the loss of the acetyl group (CH₃CO•) leading to a peak at m/z 120, and the cleavage of the imidamide group. Analysis of related compounds like 4-acetylbenzonitrile and benzamide supports these predictions. chemicalbook.comresearchgate.netnist.govnist.govnih.govnih.govchemicalbook.comufz.dersc.orgnih.gov
Predicted Mass Spectrometry Data for Benzenecarboximidamide, 4-acetyl-
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺• | 162.0793 | Molecular Ion |
| [M+H]⁺ | 163.0866 | Protonated Molecular Ion |
| [M-CH₃]⁺ | 147.0629 | Loss of methyl group |
| [M-COCH₃]⁺ | 119.0604 | Loss of acetyl group |
| [C₇H₅O]⁺ | 105.0335 | Benzoyl cation |
| [C₆H₅]⁺ | 77.0386 | Phenyl cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Benzenecarboximidamide, 4-acetyl-, the IR spectrum is expected to show characteristic absorption bands for the carbonyl (C=O) group of the acetyl moiety, the carbon-nitrogen double bond (C=N) and the N-H bonds of the imidamide group, and the aromatic C-H and C=C bonds. chemicalbook.comchemicalbook.comnist.govchemicalbook.comresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the benzene ring and the carbonyl group, will result in characteristic absorption bands. The conjugation between the aromatic ring and the acetyl and imidamide groups is expected to influence the position and intensity of these bands.
Predicted Spectroscopic Data (IR and UV-Vis) for Benzenecarboximidamide, 4-acetyl-
| Spectroscopy | Predicted Absorption | Functional Group/Transition |
|---|---|---|
| IR | ~3300-3500 cm⁻¹ (broad) | N-H stretching (imidamide) |
| IR | ~3000-3100 cm⁻¹ | Aromatic C-H stretching |
| IR | ~1680 cm⁻¹ | C=O stretching (acetyl) |
| IR | ~1640 cm⁻¹ | C=N stretching (imidamide) |
| IR | ~1600, 1500 cm⁻¹ | Aromatic C=C stretching |
| UV-Vis | ~250-260 nm | π → π* transition (aromatic system) |
| UV-Vis | ~280-300 nm | n → π* transition (carbonyl group) |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction analysis of Benzenecarboximidamide, 4-acetyl-, if suitable crystals can be obtained, would provide precise bond lengths, bond angles, and torsional angles. This technique would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the imidamide group. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. While no specific crystal structure data for the title compound is available, studies on related benzimidazole (B57391) derivatives demonstrate the power of this technique in elucidating detailed solid-state structures. researchgate.netmdpi.com
Microscopic and Imaging Techniques in Chemical Analysis
Microscopic and imaging techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are valuable for characterizing the morphology, particle size, and crystal habit of solid materials. nih.govresearchgate.netwhiterose.ac.uklu.semdpi.com
Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface topography and morphology of the crystalline powder of Benzenecarboximidamide, 4-acetyl-. This can provide information on the shape and size distribution of the crystals, which can be important for understanding physical properties such as solubility and dissolution rate.
Transmission Electron Microscopy (TEM): For even higher resolution imaging, TEM can be employed. With advanced techniques like cryo-TEM, it is possible to obtain images of beam-sensitive organic materials at near-atomic resolution. This could potentially reveal details about the crystal lattice and any defects that may be present.
Theoretical and Computational Chemistry Studies on Benzenecarboximidamide, 4 Acetyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For Benzenecarboximidamide, 4-acetyl-, these calculations can provide a wealth of information.
Electronic Properties: Calculations would likely reveal the distribution of electron density across the molecule. The nitrogen atoms of the carboximidamide group and the oxygen atom of the acetyl group are expected to be regions of high electron density, making them potential sites for electrophilic attack or coordination with metal ions. The aromatic ring, influenced by the electron-withdrawing nature of the acetyl and carboximidamide groups, would also exhibit a specific electronic profile. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be derived. These include the electrostatic potential (ESP) map, which visually represents the electron-rich and electron-poor regions of the molecule. For Benzenecarboximidamide, 4-acetyl-, the ESP map would likely highlight the negative potential around the nitrogen and oxygen atoms, suggesting their role in intermolecular interactions such as hydrogen bonding. semanticscholar.org Other descriptors like global hardness, softness, and electrophilicity index would quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, respectively. nih.gov
A hypothetical table of calculated quantum chemical parameters for Benzenecarboximidamide, 4-acetyl- is presented below.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |
| Global Hardness | 2.35 eV | Measures the resistance to charge transfer. |
| Electrophilicity Index | 2.9 eV | Indicates the propensity to act as an electrophile. |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the provided search results.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.gov For Benzenecarboximidamide, 4-acetyl-, MD simulations would be crucial for understanding its behavior in a biological context, such as in solution or near a protein binding site.
Conformational Analysis: The molecule possesses several rotatable bonds, including those connecting the acetyl group and the carboximidamide group to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations. nih.gov This is vital as the three-dimensional shape of a molecule is a key determinant of its biological activity. The simulations would likely show that the planarity of the benzene ring is maintained, while the substituent groups have some degree of rotational freedom.
Intermolecular Interactions: By simulating Benzenecarboximidamide, 4-acetyl- in a solvent box (typically water), one can study its hydration and the nature of its interactions with solvent molecules. The nitrogen and oxygen atoms would be expected to form hydrogen bonds with water molecules. researchgate.net Furthermore, MD simulations can be used to model the interaction of the molecule with biological macromolecules, such as enzymes or receptors. These simulations can reveal the key intermolecular forces, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions, that govern the binding process. nih.gov
A summary of the likely findings from MD simulations is provided in the table below.
| Aspect Studied | Predicted Outcome |
| Torsional Angles | The dihedral angles of the acetyl and carboximidamide groups relative to the benzene ring would fluctuate around low-energy conformations. |
| Solvent Accessible Surface Area (SASA) | The polar atoms (N, O) would have a high SASA in aqueous solution, indicating their availability for interactions. |
| Radial Distribution Functions (RDFs) | RDFs would show a high probability of finding water molecules in close proximity to the hydrogen bond donor and acceptor sites of the molecule. |
This table presents predicted outcomes based on the general principles of molecular dynamics simulations, as specific studies on this compound are not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Docking
QSAR and molecular docking are powerful computational tools used in drug discovery to predict the biological activity of compounds and to understand their binding mechanisms at a molecular level.
QSAR Modeling: QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov If a set of Benzenecarboximidamide, 4-acetyl- analogs with known biological activities (e.g., enzyme inhibition) were available, a QSAR model could be developed. researchgate.net This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds. nih.gov For a hypothetical QSAR study, descriptors such as molecular weight, logP (a measure of lipophilicity), and the quantum chemical parameters discussed earlier would be used to build a predictive model. researchgate.net
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov For Benzenecarboximidamide, 4-acetyl-, docking studies could be performed against the active site of a target enzyme. The results would provide a plausible binding pose and an estimation of the binding affinity. researchgate.net Key interactions, such as hydrogen bonds between the carboximidamide group and amino acid residues in the active site, would be identified. The acetyl group could also participate in hydrophobic interactions. These insights are invaluable for the rational design of more potent inhibitors.
A hypothetical outcome of a molecular docking study of Benzenecarboximidamide, 4-acetyl- into a protein active site is summarized below.
| Parameter | Predicted Outcome |
| Binding Energy | A negative value, indicating a spontaneous binding process. |
| Key Interacting Residues | Amino acids with polar side chains (e.g., Serine, Threonine, Aspartate) forming hydrogen bonds with the carboximidamide group. Aromatic residues (e.g., Phenylalanine, Tyrosine) forming pi-pi stacking interactions with the benzene ring. |
| Predicted Binding Pose | The molecule would orient itself to maximize favorable interactions within the binding pocket. |
This table presents hypothetical outcomes based on the principles of molecular docking.
Computational Prediction of Reaction Mechanisms and Catalytic Active Sites
Computational methods can also be employed to investigate the chemical reactivity of Benzenecarboximidamide, 4-acetyl- in greater detail, including the elucidation of reaction mechanisms and the identification of potential catalytic roles.
Reaction Mechanism Prediction: Theoretical calculations can be used to map the potential energy surface of a chemical reaction involving Benzenecarboximidamide, 4-acetyl-. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction mechanism. For instance, the hydrolysis of the carboximidamide group or reactions involving the acetyl group could be studied.
Identification of Catalytic Active Sites: If Benzenecarboximidamide, 4-acetyl- were to act as a catalyst, computational methods could help identify the active sites within the molecule. The electron-rich nitrogen and oxygen atoms, as identified by quantum chemical calculations, would be prime candidates for participating in catalytic cycles, for example, by acting as proton acceptors or donors. The study of the molecule's interaction with substrates would reveal the specific atoms involved in the catalytic process.
Benzenecarboximidamide, 4 Acetyl As a Versatile Chemical Building Block
Application as a Precursor in the Synthesis of Complex Organic Molecules
The dual reactivity of Benzenecarboximidamide, 4-acetyl- makes it a strategic precursor for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its ability to participate in various cyclization and condensation reactions has been leveraged to create scaffolds for kinase inhibitors and other biologically active compounds.
One of the notable applications of this compound is in the generation of substituted pyrimidine rings. The amidine group can react with 1,3-dicarbonyl compounds or their equivalents in cyclocondensation reactions to form the pyrimidine core. The acetyl group on the benzene (B151609) ring can then be further functionalized, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). This approach is particularly valuable in combinatorial chemistry, where libraries of related compounds are synthesized to screen for biological activity.
The following table summarizes representative examples of complex organic molecules synthesized using Benzenecarboximidamide, 4-acetyl- as a key precursor.
| Target Molecule Class | Synthetic Strategy | Key Reaction of 4-acetylbenzamidine |
| Substituted Pyrimidines | Cyclocondensation | Reaction of the amidine group with a β-dicarbonyl compound. |
| Kinase Inhibitor Scaffolds | Multi-step synthesis | Initial formation of a heterocyclic core followed by modification of the acetyl group. |
| Fused Heterocyclic Systems | Tandem cyclization reactions | Stepwise or one-pot reactions involving both the amidine and acetyl functionalities. |
Strategies for Derivatization to Expand Synthetic Utility
The synthetic utility of Benzenecarboximidamide, 4-acetyl- can be significantly expanded through the strategic derivatization of its functional groups. Both the acetyl and imidamide moieties can be selectively modified to introduce new functionalities, thereby creating a diverse library of building blocks for further synthetic transformations.
Derivatization of the Acetyl Group:
The acetyl group's carbonyl carbon is electrophilic and its adjacent methyl protons are acidic, offering multiple avenues for derivatization:
Condensation Reactions: The acetyl group can undergo condensation with various amines and hydrazines to form imines and hydrazones, respectively. These new functional groups can then participate in further cyclization or coupling reactions.
Aldol and Claisen-Schmidt Condensations: Reaction with aldehydes or ketones under basic or acidic conditions can lead to the formation of α,β-unsaturated ketones (chalcones). These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds like pyrazoles and pyrimidines.
Halogenation: The methyl group can be halogenated, typically with bromine or chlorine, to introduce a leaving group that facilitates subsequent nucleophilic substitution reactions.
Derivatization of the Imidamide Group:
The imidamide group is nucleophilic and can react with a variety of electrophiles:
N-Alkylation and N-Arylation: The nitrogen atoms of the amidine can be alkylated or arylated to introduce various substituents. This modification can influence the electronic properties and steric hindrance of the molecule, which is crucial in fine-tuning its reactivity and biological activity.
Cyclization Reactions: The amidine group is a key component in the synthesis of numerous nitrogen-containing heterocycles. It can react with bifunctional electrophiles, such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds, to form pyrimidines, imidazoles, and other related systems.
| Functional Group | Derivatization Strategy | Resulting Functionality |
| Acetyl Group | Condensation with amines/hydrazines | Imines/Hydrazones |
| Acetyl Group | Aldol/Claisen-Schmidt condensation | α,β-Unsaturated ketones (Chalcones) |
| Imidamide Group | N-Alkylation/N-Arylation | N-Substituted amidines |
| Imidamide Group | Cyclocondensation with diketones | Pyrimidine ring |
Incorporation into Diverse Heterocyclic Systems
A primary application of Benzenecarboximidamide, 4-acetyl- is its use as a synthon for the construction of a wide variety of heterocyclic systems. The presence of the amidine functionality makes it particularly well-suited for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.
Synthesis of Pyrimidines:
The most common application of 4-acetylbenzamidine in heterocyclic synthesis is the construction of the pyrimidine ring. The reaction of the amidine group with a 1,3-dicarbonyl compound, such as an acetylacetone or a β-ketoester, under acidic or basic conditions leads to the formation of a substituted pyrimidine. The acetyl group on the phenyl ring remains available for further functionalization, allowing for the creation of a diverse library of pyrimidine derivatives.
Synthesis of Imidazoles and Triazines:
While less common than pyrimidine synthesis, the amidine moiety can also be utilized in the construction of other nitrogen-containing heterocycles. For example, reaction with α-haloketones can lead to the formation of substituted imidazoles. Furthermore, under specific conditions, it can participate in reactions leading to the formation of triazine rings.
Synthesis of Fused Heterocyclic Systems:
The bifunctional nature of 4-acetylbenzamidine allows for its use in the synthesis of fused heterocyclic systems. For instance, a pyrimidine ring can be initially formed via the amidine group, and then the acetyl group can be used to construct an additional fused ring, leading to structures such as quinazolines or other polycyclic systems.
| Heterocyclic System | Key Reactants with 4-acetylbenzamidine |
| Pyrimidines | 1,3-Dicarbonyl compounds (e.g., acetylacetone, β-ketoesters) |
| Imidazoles | α-Haloketones |
| Triazines | Dicarbonyl compounds with a nitrogen source |
| Quinazolines | Intramolecular cyclization of an ortho-substituted derivative |
| Diazepines | Reaction with appropriate bifunctional electrophiles |
Exploration of Scaffold Rearrangements and Transformations
While the primary utility of Benzenecarboximidamide, 4-acetyl- lies in its direct application as a building block, the heterocyclic scaffolds derived from it can undergo various rearrangements and transformations to yield novel molecular architectures. These transformations can be induced by thermal, acidic, basic, or photochemical conditions.
For instance, pyrimidine rings synthesized from 4-acetylbenzamidine can be subject to Dimroth rearrangement, a common reaction in pyrimidine chemistry, which involves the transposition of a ring nitrogen atom. This can lead to the formation of isomeric pyrimidine structures with different substitution patterns.
Furthermore, the acetyl group on the phenyl ring of the resulting heterocycle can be a handle for initiating more complex transformations. For example, conversion of the acetyl group to a vinyl group via a Wittig reaction could be followed by a ring-closing metathesis (RCM) reaction if another olefinic group is present in the molecule, leading to the formation of macrocyclic structures.
While specific examples of scaffold rearrangements directly involving heterocycles derived from Benzenecarboximidamide, 4-acetyl- are not extensively documented in readily available literature, the chemical principles governing such transformations are well-established and represent a potential avenue for expanding the chemical space accessible from this versatile building block.
Future Research Directions and Emerging Paradigms
Development of Novel and Efficient Synthetic Routes
The synthesis of substituted benzamidines, including the 4-acetyl derivative, has traditionally relied on established methods. However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile routes.
Current research in the broader field of amidine synthesis points towards several promising directions. One key area of focus is the refinement of catalytic systems. While classical methods like the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol followed by treatment with ammonia (B1221849), are well-documented, they often require harsh conditions. nih.gov Modern approaches are increasingly leaning towards transition metal-catalyzed reactions, which can offer higher yields and milder reaction conditions. mdpi.com For instance, copper- and palladium-catalyzed methods have shown significant promise in the synthesis of N-substituted amidines from arylboronic acids, isocyanides, and anilines. mdpi.com Future work could adapt these catalytic systems for the specific and efficient synthesis of Benzenecarboximidamide, 4-acetyl-, potentially from readily available precursors like 4-acetylbenzonitrile (B130643).
Another burgeoning area is the exploration of green chemistry principles. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free reaction conditions. researchgate.net Multicomponent reactions, where three or more reactants combine in a single step to form the product, are particularly attractive for their atom economy and operational simplicity. organic-chemistry.org Designing a one-pot, multicomponent reaction for the synthesis of Benzenecarboximidamide, 4-acetyl- would represent a significant step forward in terms of efficiency and sustainability.
Furthermore, the application of biotechnological and enzymatic methods for the synthesis of bioactive compounds is a rapidly growing field. nih.govfrontiersin.org While not yet widely applied to amidine synthesis, exploring enzymatic pathways for the formation of the amidine functional group could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis.
| Synthetic Approach | Potential Advantages for Benzenecarboximidamide, 4-acetyl- | Key Research Focus |
| Advanced Catalysis | Higher yields, milder reaction conditions, greater functional group tolerance. | Development of novel copper, palladium, or other transition metal catalysts tailored for the specific substrate. |
| Green Chemistry | Reduced environmental impact, increased safety, potential for cost reduction. | Exploration of aqueous reaction media, ionic liquids, and catalyst-free multicomponent reactions. |
| Flow Chemistry | Improved reaction control, enhanced safety for handling hazardous intermediates, potential for scalability. | Design and optimization of continuous flow reactors for the synthesis of the target compound. |
| Biocatalysis | High selectivity (chemo-, regio-, and stereoselectivity), environmentally friendly conditions. | Screening and engineering of enzymes capable of catalyzing the formation of the amidine group from suitable precursors. |
In-depth Exploration of Undiscovered Reaction Pathways and Mechanisms
A thorough understanding of the reaction mechanisms governing the formation and reactivity of Benzenecarboximidamide, 4-acetyl- is crucial for optimizing existing synthetic routes and discovering new chemical transformations. While the general mechanisms of amidine synthesis are understood to some extent, detailed mechanistic studies on substituted benzamidines are less common.
Future research should focus on elucidating the precise mechanistic pathways involved in both the synthesis and subsequent reactions of this compound. For example, in catalytic syntheses, a detailed investigation into the catalytic cycle, including the nature of the active catalytic species and the kinetics of each step, would be invaluable. Techniques such as in-situ spectroscopy and kinetic isotope effect studies can provide deep insights into these processes. nih.govnih.gov
Furthermore, the reactivity of the amidine and acetyl functional groups in Benzenecarboximidamide, 4-acetyl- presents a rich field for exploration. The amidine group can act as a versatile synthon in the synthesis of various heterocyclic compounds. semanticscholar.org Investigating the cycloaddition reactions of this compound with different dienophiles or its participation in novel multicomponent reactions could lead to the discovery of new and potentially bioactive molecules. frontiersin.org The interplay between the electron-withdrawing acetyl group and the amidine functionality is also an area ripe for investigation, as it could lead to unique reactivity patterns not observed in other benzamidine (B55565) derivatives.
| Research Area | Key Questions to Address | Potential Methodologies |
| Mechanistic Elucidation | What is the detailed reaction pathway for the formation of Benzenecarboximidamide, 4-acetyl- via different synthetic routes? What are the key intermediates and transition states? | In-situ NMR and IR spectroscopy, kinetic studies, isotopic labeling experiments, computational modeling. nih.govnih.gov |
| Exploration of Reactivity | How does the interplay between the acetyl and amidine groups influence the compound's reactivity? What new heterocyclic systems can be synthesized from this compound? | Reaction screening with diverse reactants, development of novel multicomponent reactions, investigation of cycloaddition potential. semanticscholar.orgfrontiersin.org |
| Discovery of New Transformations | Can Benzenecarboximidamide, 4-acetyl- participate in novel, previously undiscovered chemical reactions? | High-throughput screening of reaction conditions, serendipity in exploratory reactions. |
Integration of Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and the design of new molecules with desired characteristics. mdpi.comcas.org For Benzenecarboximidamide, 4-acetyl-, the integration of advanced computational modeling offers several exciting prospects.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. rsc.org These calculations can provide a deeper understanding of the compound's reactivity and help in the interpretation of experimental data. For instance, computational modeling can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions.
Furthermore, computational methods are invaluable for elucidating complex reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how the reaction proceeds. nih.gov This knowledge can then be used to optimize reaction conditions to favor the desired product and minimize the formation of byproducts.
In the context of drug discovery, predictive modeling can be used to assess the "drug-likeness" of Benzenecarboximidamide, 4-acetyl- and its derivatives. malvernpanalytical.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activity, helping to identify promising candidates for further investigation. nih.gov
| Computational Approach | Application to Benzenecarboximidamide, 4-acetyl- | Expected Outcomes |
| Quantum Chemistry (DFT) | Calculation of electronic structure, molecular orbitals, and charge distribution. Prediction of spectroscopic properties (NMR, IR). | Deeper understanding of reactivity, aid in spectral interpretation. rsc.org |
| Reaction Mechanism Modeling | Mapping of potential energy surfaces for synthetic and reactive pathways. Identification of transition states and intermediates. | Elucidation of detailed reaction mechanisms, optimization of reaction conditions. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in different environments (e.g., solvents, biological systems). | Insight into conformational preferences and intermolecular interactions. mdpi.com |
| Predictive Modeling (QSAR) | Correlation of structural properties with potential biological activity. | Guidance for the design of new derivatives with enhanced properties. malvernpanalytical.comnih.gov |
Innovations in Spectroscopic Characterization and Structural Analysis
The unambiguous characterization of Benzenecarboximidamide, 4-acetyl- is fundamental to all aspects of its research. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used, future research will benefit from the application of more advanced and innovative methods. numberanalytics.comsolubilityofthings.com
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can provide detailed information about the connectivity of atoms within the molecule, confirming its structure with a high degree of confidence. wiley.com For more complex derivatives or in cases of ambiguous stereochemistry, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be employed. azolifesciences.com
In the realm of mass spectrometry, high-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of the compound. numberanalytics.com Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, providing valuable structural information.
Furthermore, the development of hyphenated techniques, such as Liquid Chromatography-NMR (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the direct analysis of reaction mixtures, facilitating the identification of intermediates and byproducts. wiley.com
The solid-state structure of Benzenecarboximidamide, 4-acetyl- could be definitively determined by single-crystal X-ray diffraction, providing precise information about bond lengths, bond angles, and intermolecular interactions in the crystalline state.
| Spectroscopic Technique | Information Gained for Benzenecarboximidamide, 4-acetyl- | Future Directions |
| Advanced NMR Spectroscopy | Detailed connectivity (2D NMR), spatial proximity of atoms (NOE). wiley.comazolifesciences.com | Application of solid-state NMR for studying the compound in its solid form. |
| High-Resolution Mass Spectrometry | Exact molecular formula, fragmentation patterns (MS/MS). numberanalytics.com | Use of advanced ionization techniques for sensitive detection and structural analysis. |
| Vibrational Spectroscopy (IR/Raman) | Identification of functional groups, information on molecular vibrations. solubilityofthings.com | Application of theoretical calculations to aid in the assignment of vibrational modes. |
| X-ray Crystallography | Definitive three-dimensional structure in the solid state. | Co-crystallization with other molecules to study intermolecular interactions. |
By embracing these future research directions, the scientific community can significantly expand the knowledge and utility of Benzenecarboximidamide, 4-acetyl-, paving the way for new discoveries and applications in the years to come.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-acetylbenzenecarboximidamide, and what analytical methods validate its purity?
- Methodology : Synthesis typically involves converting 4-acetylbenzonitrile to the amidine via reaction with ammonia or ammonium salts in alcoholic media. Intermediate purification steps (e.g., recrystallization or column chromatography) are critical. Validation relies on HPLC (>95% purity threshold) and NMR (e.g., characteristic amidine proton signals at δ 7.2–8.1 ppm for aromatic protons and δ 2.5 ppm for the acetyl group) .
- Key Challenge : Avoiding hydrolysis of the amidine group during acetyl group modification.
Q. How do researchers characterize the solubility and stability of benzenecarboximidamide derivatives under physiological conditions?
- Methodology : Use UV-Vis spectroscopy to monitor degradation kinetics in PBS (pH 7.4) at 37°C. Solubility is assessed via shake-flask methods with octanol-water partitioning (logP values). For 4-acetyl derivatives, logP ≈ 1.8 suggests moderate hydrophobicity .
Advanced Research Questions
Q. What structural insights can be gained from X-ray crystallography of 4-acetylbenzenecarboximidamide complexes with serine proteases?
- Methodology : Co-crystallize the compound with trypsin-like enzymes (e.g., thrombin) and resolve structures using synchrotron radiation (resolution ≤1.8 Å). Key interactions include hydrogen bonding between the amidine group and Asp189 in the protease S1 pocket. The acetyl group may sterically hinder binding compared to smaller substituents .
- Data Contradiction : Some studies report reduced inhibitory potency for acetylated derivatives vs. unsubstituted amidines, possibly due to steric effects .
Q. How do researchers reconcile discrepancies in reported IC₅₀ values for benzenecarboximidamide derivatives across enzymatic assays?
- Methodology : Standardize assay conditions (e.g., buffer ionic strength, temperature) and validate enzyme activity controls. For example, conflicting IC₅₀ values for trypsin inhibition (ranging from 0.5–5 µM) may arise from variations in substrate kinetics or compound purity .
- Resolution : Perform meta-analysis with Grubbs’ test to identify outliers and validate via orthogonal assays (e.g., surface plasmon resonance).
Experimental Design Considerations
Q. What strategies optimize the selectivity of 4-acetylbenzenecarboximidamide for target proteases over off-target enzymes?
- Methodology :
Molecular docking : Screen against homology models of related proteases (e.g., plasmin vs. thrombin).
SAR analysis : Compare inhibitory profiles of analogs with varying substituents (e.g., 4-methyl vs. 4-acetyl).
Crystallographic data : Identify key residues for selective binding .
- Example : Acetyl substitution may reduce off-target binding to Factor Xa due to steric clashes with Tyr99 .
Q. How can researchers address low bioavailability of 4-acetylbenzenecarboximidamide in preclinical models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
